- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moietyResearch Journal of Pharmaceutical, 2015, 6(4), 704-716,
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)

940-64-7 structure
상품 이름:2-(4-methylphenoxy)acetic acid
2-(4-methylphenoxy)acetic acid 화학적 및 물리적 성질
이름 및 식별자
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- 인치: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- InChIKey: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- 미소: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
계산된 속성
- 정밀분자량: 166.06300
- 동위원소 질량: 166.063
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 148
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 46.5
실험적 성질
- 색과 성상: 미확정
- 융해점: 138.0 to 142.0 deg-C
- 비등점: 297.2°C at 760 mmHg
- 플래시 포인트: 120°C
- PSA: 46.53000
- LogP: 1.45840
- 용해성: 미확정
- 최대 파장 (λmax): 222(EtOH)(lit.)
2-(4-methylphenoxy)acetic acid 보안 정보
-
기호:
- 제시어:경고
- 신호어:Warning
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S37/39
-
위험물 표지:
- 위험 용어:R36/37/38
- 위험 등급:IRRITANT
2-(4-methylphenoxy)acetic acid 세관 데이터
- 세관 번호:2918990090
- 세관 데이터:
?? ?? ??:
2918990090개요:
2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
2-(4-methylphenoxy)acetic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB118002-10 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 10 g |
€58.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025951-500mg |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 500mg |
3233.0CNY | 2021-07-15 | ||
eNovation Chemicals LLC | D955102-100g |
(4-METHYLPHENOXY)ACETIC ACID |
940-64-7 | 98.0% | 100g |
$190 | 2024-06-07 | |
Enamine | EN300-16890-0.1g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 0.1g |
$19.0 | 2023-09-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1252463-5g |
4-Methylphenoxyacetic acid |
940-64-7 | 98% | 5g |
¥102.00 | 2024-04-24 | |
Enamine | EN300-16890-25.0g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 25g |
$72.0 | 2023-05-03 | |
Life Chemicals | F1924-0029-0.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Life Chemicals | F1924-0029-2.5g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
abcr | AB118002-250 g |
(4-Methylphenoxy)acetic acid, 98%; . |
940-64-7 | 98% | 250 g |
€422.00 | 2023-07-20 | |
TRC | B399885-250mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 250mg |
$ 50.00 | 2022-06-07 |
2-(4-methylphenoxy)acetic acid 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
합성회로 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome InhibitorsJournal of Medicinal Chemistry, 2013, 56(10), 3783-3805,
합성회로 3
반응 조건
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
참조
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivativesYouji Huaxue, 2008, 28(6), 1083-1086,
합성회로 4
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- High-yielding cleavage of (aryloxy) acetatesEuropean Journal of Organic Chemistry, 2008, (2), 337-342,
합성회로 5
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
참조
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
참조
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
합성회로 7
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
참조
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamideHuaxue Shijie, 2005, 46(12), 741-744,
합성회로 8
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
참조
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
합성회로 9
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
참조
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditionsIndian Journal of Chemistry, 2006, (5), 1312-1314,
합성회로 10
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
참조
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unitYouji Huaxue, 2006, 26(11), 1571-1575,
합성회로 11
반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
참조
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalystHuaxue Shiji, 2000, 22(1), 47-48,
합성회로 12
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Some new aryloxyacetic acidJournal of the Institution of Chemists (India), 2003, 75(2), 62-63,
합성회로 13
반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
참조
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous mediumRussian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63,
합성회로 14
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
참조
- Microwave irradiation-promoted synthesis of aryloxy acetic acidsChemical Research in Chinese Universities, 2004, 20(2), 213-215,
합성회로 15
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
합성회로 16
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
참조
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
합성회로 17
반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
참조
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456,
합성회로 18
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
참조
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agentsJournal of Molecular Structure, 2022, 1247,,
합성회로 19
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
참조
- Facile hydrolysis of esters with KOH-methanol at ambient temperatureMonatshefte fuer Chemie, 2004, 135(1), 83-87,
합성회로 20
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
참조
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
2-(4-methylphenoxy)acetic acid Raw materials
- Stannane, tribromomethyl-
- 2-(4-Iodophenoxy)acetic Acid
- Ethyl (p-tolyloxy)acetate
- Ethylene Glycol Mono-p-tolyl Ether
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid 관련 문헌
-
1. Index of subjects, 1948
-
2. Crystal and molecular structure of alnuserol, a new 11-hydroxylated C31 dammarane-type triterpene from Alnus serrulatoidesToshifumi Hirata,Takayuki Suga J. Chem. Soc. Perkin Trans. 2 1978 347
-
3. Index of subjects, 1939
-
M. Ilkaeva,I. Krivtsov,E. Bartashevich,S. A. Khainakov,J. R. García,E. Díaz,S. Ordó?ez Green Chem. 2017 19 4299
-
Yong Gao,Ruirui Hua,Hongquan Yin,Fu-Xue Chen Org. Chem. Front. 2023 10 2538
940-64-7 (2-(4-methylphenoxy)acetic acid) 관련 제품
- 13334-49-1((2,4-Dimethylphenoxy)acetic Acid)
- 1643-15-8(2-(3-methylphenoxy)acetic acid)
- 13335-71-2((2,6-Dimethylphenoxy)acetic acid)
- 1878-49-5(2-(2-Methylphenoxy)acetic acid)
- 22042-71-3(2-(4-Formylphenoxy)acetic Acid)
- 68858-21-9(4-(Hydroxymethyl)phenoxyacetic acid)
- 16099-04-0(2-chloro-1,3-thiazole-4-carbonyl chloride)
- 61210-82-0(2,6-Octadien-1-amine,3,7-dimethyl-, hydrochloride, (2E)- (9CI))
- 2228301-31-1(2-methoxy-4-(piperidin-3-yloxy)phenol)
- 2228273-85-4(4-methyl-5-(2-nitroethyl)pyrimidine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid

순결:99%
재다:100g
가격 ($):240.0